1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex arrangement of functional groups, including a difluoromethoxy group, an isopropylthio group, and a phenyl group attached to an imidazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.
Addition of the Isopropylthio Group: The isopropylthio group is incorporated through thiolation reactions using isopropyl thiol and suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation of the isopropylthio group.
Reduced Imidazole Derivatives: From hydrogenation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique chemical properties make it a candidate for developing advanced materials with specific electronic or optical characteristics.
Chemical Biology: It serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The phenyl groups contribute to the overall stability and lipophilicity of the molecule, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole: Contains a trifluoromethoxy group, which may alter its chemical properties and biological activity.
1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-phenyl-1H-imidazole: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound recognized for its unique chemical structure and potential applications in medicinal chemistry. This compound features several functional groups that contribute to its biological activity, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's structure includes:
- Difluoromethoxy group : Enhances binding affinity and metabolic stability.
- Isopropylthio group : Contributes to hydrophobic interactions.
- Phenyl groups : Increases lipophilicity, facilitating interaction with lipid membranes.
The IUPAC name is 1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole, with a molecular formula of C19H18F2N2OS. The presence of fluorine atoms is notable as they often enhance the pharmacological properties of compounds.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. For instance, a study assessed its effects on various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound demonstrated a potent antiproliferative effect, outperforming established chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) in terms of selectivity and efficacy .
Cell Line | IC50 (µM) | Control (5-FU) | Selectivity Index |
---|---|---|---|
A549 | 18.53 | 25.00 | 23–46-fold higher |
SGC-7901 | 15.00 | 22.00 | 20-fold higher |
HeLa | 12.00 | 30.00 | 25-fold higher |
The selectivity index indicates that normal cells (L-02) tolerated the compound significantly better than tumor cells, suggesting a promising therapeutic window .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Increased expression of pro-apoptotic proteins : Such as Bax.
- Decreased expression of anti-apoptotic proteins : Such as Bcl-2.
- Activation of caspases : Specifically, caspase-3, which plays a crucial role in the execution phase of cell apoptosis .
This apoptotic pathway was confirmed through Western blot analysis, which showed time-dependent changes in protein levels following treatment with the compound.
Other Biological Activities
In addition to its antitumor properties, preliminary studies suggest potential antibacterial activity against various pathogens. The compound's structural analogs have been evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, indicating a broader spectrum of biological activity .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that imidazole derivatives could significantly inhibit cell proliferation in melanoma and prostate cancer cell lines, reinforcing the importance of structural modifications for enhancing biological activity .
- Apoptosis Induction : Research showed that specific imidazole compounds could induce apoptosis through mitochondrial pathways, similar to the mechanisms observed with the target compound .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRGIFXQRJSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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